molecular formula C10H11Cl B13720712 1-Chloro-2-cyclopropyl-4-methylbenzene

1-Chloro-2-cyclopropyl-4-methylbenzene

Cat. No.: B13720712
M. Wt: 166.65 g/mol
InChI Key: XLADCWMUAOYPCF-UHFFFAOYSA-N
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Description

However, structural analogs such as 1-Chloro-2-isopropyl-4-methylbenzene () and 1-(1-Chloropropan-2-yl)-4-methylbenzene () are available for indirect comparison.

The compound 1-Chloro-2-cyclopropyl-4-methylbenzene (hypothetical structure) would consist of a benzene ring substituted with a chlorine atom at position 1, a cyclopropyl group at position 2, and a methyl group at position 2.

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-chloro-2-cyclopropyl-4-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

XLADCWMUAOYPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2CC2

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Reaction Route

This method involves the preparation of an alkoxypropylene derivative intermediate via a Horner-Wadsworth-Emmons reaction between an alkoxy-p-chlorobenzylphosphonate and cyclopropylmethyl ketone, followed by hydrolysis to yield the target compound.

Key Steps and Conditions:

  • Reactants: Alkoxy-p-chlorobenzylphosphonate (R1 = methyl or ethyl), cyclopropylmethyl ketone.
  • Base: Strong inorganic or organic bases such as sodium amide, sodium hydride, lithium diisopropylamide, sodium t-butoxide, or potassium t-butoxide (preferred: sodium amide, sodium t-butoxide, potassium t-butoxide).
  • Solvent: Polar solvents like methanol, ethanol, n-propanol, isopropanol, tert-butanol, dimethylformamide, dimethylacetamide, N-methylpyrrolidone, dimethyl sulfoxide, dioxane, tetrahydrofuran, or mixtures with non-polar solvents like benzene, toluene, dichloromethane.
  • Molar Ratios: Alkoxy-p-chlorobenzylphosphonate : cyclopropylmethyl ketone : base = 1.0–1.5 : 1.0–1.5 : 1.5–4.0 (preferably 1.0–1.2 : 1.0–1.2 : 2.0–2.5).
  • Temperature: 0 °C to 40 °C (preferably 10 °C to 30 °C).
  • Reaction Time: 2 to 8 hours.
  • Hydrolysis: Acidic hydrolysis of the alkoxypropylene derivative (III) using acids like hydrochloric acid (preferred), sulfuric acid, acetic acid, phosphoric acid, or potassium dihydrogen phosphate.
  • Hydrolysis Conditions: Temperature 20 °C to 40 °C, reaction time 3 to 10 hours.
  • Workup: Extraction with dichloromethane, evaporation, and purification by silica gel column chromatography.

Results:

  • Yield after chromatography reported as 92.1% for the crude product.
  • The process is noted for simple operation, safety, economic feasibility, and suitability for large-scale production.

Oxime-Diazonium Salt Coupling Route

This alternative synthetic method involves two main steps:

  • Formation of Cyclopropyl Acetaldoxime:

    • Cyclopropylpropanal reacts with hydroxylamine hydrochloride in a solvent with pH adjusted to 4.0–7.0 by adding alkali (e.g., sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, triethylamine, or pyridine).
    • Solvents used include protic solvents (methanol, ethanol, propanol, water, formic acid, acetic acid) or aprotic solvents (dimethylformamide, acetone, ethyl acetate, dichloromethane, ether, toluene, benzene, hexane, tetrahydrofuran, chloroform).
    • Reaction temperature ranges from 0 °C to 80 °C.
    • Reaction time is 1 to 5 hours.
    • After reaction, extraction, concentration, and drying yield cyclopropyl acetaldoxime.
  • Coupling with p-Chlorophenyl Diazonium Salt:

    • Freshly prepared p-chlorophenyl diazonium salt (X = F, Cl, Br, I) and catalysts like ammonium sulfate, ammonium acetate, copper sulfate, or manganese sulfate are added to the oxime at low temperature (-20 °C to 20 °C).
    • Concentrated acid (hydrochloric acid or sulfuric acid) is added.
    • The mixture is heated to 60 °C to 150 °C for reaction.
    • After reaction, product isolation involves extraction and distillation or rectification.

Optimization Data:

Entry Temperature (°C) Halogen X Catalyst(s) Yield (%)
1 60 Cl Ammonium acetate, copper sulfate 73
2 90 Cl Ammonium acetate, copper sulfate 86
3 120 Cl Ammonium acetate, copper sulfate 78
4 150 Cl Ammonium acetate, copper sulfate 55
  • Highest yield (86%) achieved at 90 °C with ammonium acetate and copper sulfate catalysts.
  • The method is noted for low raw material cost, high overall yield, operational safety, and ease of aftertreatment, making it industrially valuable.

Comparative Analysis of Preparation Methods

Aspect Horner-Wadsworth-Emmons Route Oxime-Diazonium Salt Route Other Routes (p-Chlorobenzyl Cyanide / 4-Chlorobenzaldehyde / 4-Chlorobenzyl Chloride)
Starting Materials Alkoxy-p-chlorobenzylphosphonate, cyclopropylmethyl ketone Cyclopropylpropanal, hydroxylamine hydrochloride, p-chlorophenyl diazonium salt p-Chlorobenzyl cyanide, 4-chlorobenzaldehyde, or 4-chlorobenzyl chloride
Reaction Type Base-catalyzed Horner-Wadsworth-Emmons reaction + acid hydrolysis Oxime formation + diazonium coupling + acid treatment Various, often involving toxic reagents and multiple steps
Reaction Conditions Mild temperatures (0-40 °C), polar solvents Moderate to high temperatures (up to 150 °C), wide solvent range Often harsh, toxic, or hazardous conditions
Yield High (up to 92% after purification) High (up to 86% under optimized conditions) Low yields, high waste generation
Safety and Environmental Impact Safer, less toxic reagents, suitable for scale-up Safer reagents, simpler aftertreatment Use of toxic reagents, operational hazards
Industrial Applicability Good Good Limited

Summary of Research Results

  • The Horner-Wadsworth-Emmons reaction method is well-documented with precise reaction parameters, offering a high-yield, scalable, and economically feasible route to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • The oxime-diazonium salt coupling method provides an alternative with industrial value, featuring low raw material cost and operational safety.
  • Both methods emphasize the importance of controlling reaction temperature, solvent choice, base or catalyst selection, and reaction time to maximize yield and purity.
  • Other traditional routes are less favored due to complexity, low yield, and safety concerns.

Mechanism of Action

The mechanism of action of 1-chloro-2-cyclopropyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the cyclopropyl group introduces strain and reactivity due to its ring structure .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share partial structural similarities with 1-Chloro-2-cyclopropyl-4-methylbenzene :

Compound Name Molecular Formula Molecular Weight CAS Registry Number Key Substituents
1-Chloro-2-isopropyl-4-methylbenzene C₁₀H₁₃Cl 168.663 15146-00-6 Chlorine, isopropyl, methyl
1-(1-Chloropropan-2-yl)-4-methylbenzene C₁₀H₁₁Cl 168.66 (approx.) 826-00-6 Chlorine, 1-chloropropan-2-yl, methyl
1-Chloro-4-[1-(4-chlorophenyl)-2,2-dimethylpropyl]benzene C₁₆H₁₅Cl₂ 293.20 19685-37-1 Chlorine, bis(4-chlorophenyl)

Key Observations :

  • Steric Effects : The cyclopropyl group in the hypothetical compound introduces significant steric hindrance compared to the isopropyl group in 1-Chloro-2-isopropyl-4-methylbenzene . This could reduce reaction rates in substitution or addition reactions due to restricted spatial accessibility .
  • This may influence electrophilic aromatic substitution regioselectivity .
Reactivity and Hazard Profiles
  • 1-Chloro-2-isopropyl-4-methylbenzene (): No explicit hazard data is provided, but chlorinated aromatic compounds generally exhibit moderate toxicity. Reaction thermochemistry data (if available) would clarify its stability during synthesis or decomposition.
  • 1-(1-ethynylcyclopropyl)-4-methoxybenzene (): Classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes.
  • 1-(1-Chloropropan-2-yl)-4-methylbenzene (): No safety data is provided, but chlorinated aliphatic chains may pose risks of releasing HCl during combustion or hydrolysis.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-Chloro-2-cyclopropyl-4-methylbenzene be optimized to improve yield and purity?

  • Methodology : Utilize Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropane derivatives. Optimize reaction conditions (temperature, solvent, catalyst) based on analogous chlorinated benzene syntheses. For example, sodium hydroxide or potassium carbonate in DMSO/acetonitrile mixtures may enhance cyclopropane group incorporation . Monitor progress via GC-MS or HPLC to isolate intermediates and minimize byproducts.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–11) at 25°C, 40°C, and 60°C. Compare degradation kinetics with structurally similar compounds (e.g., 1-Chloro-2,4-dimethylbenzene, stable in pH 5–9) . Use NMR and FTIR to identify decomposition products, such as hydrolyzed cyclopropane rings or chlorinated byproducts.

Q. How does the cyclopropyl group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodology : Perform comparative studies with non-cyclopropyl analogs (e.g., 1-Chloro-4-methylbenzene). Assess regioselectivity in nitration or halogenation reactions. Computational modeling (DFT) can predict electron density distribution, while experimental validation via X-ray crystallography or Hammett plots quantifies substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for chlorinated benzene derivatives?

  • Methodology : Design dose-response assays using standardized cell lines (e.g., MCF-7 for cytotoxicity) and bacterial strains (e.g., E. coli for antimicrobial tests). Cross-reference with databases like PubChem to identify confounding factors (e.g., impurities in commercial samples) . Apply meta-analysis tools to reconcile discrepancies in IC50 values or MIC thresholds.

Q. How can computational models predict the environmental fate of this compound?

  • Methodology : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation potential. Validate with experimental soil column studies measuring mobility and microbial degradation rates. Compare with EPA DSSTox data for structurally related compounds (e.g., 4-Chlorofluorobenzene) to refine predictive algorithms .

Q. What are the challenges in interpreting NMR spectra of this compound due to substituent effects?

  • Methodology : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from cyclopropane ring strain and chlorine/methyl substituents. Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Reference spectral libraries for analogous compounds (e.g., 1-Chloro-4-(chloromethyl)-2-methylbenzene) .

Safety & Handling

Q. What hazard mitigation protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Follow CLP/GHS guidelines for chlorinated aromatics (Category 4 acute toxicity). Use vapor respirators, nitrile gloves, and fume hoods with local exhaust. Store in amber glass under inert gas to prevent photodegradation. Refer to safety data sheets for 1-Chloro-4-fluorobenzene as a proxy for emergency protocols .

Data Gaps & Future Directions

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Methodology : Conduct Daphnia magna or Danio rerio assays to assess acute/chronic toxicity. Use QSAR models trained on EPA datasets to extrapolate results. Publish findings in open-access repositories to fill gaps in ECHA or PubChem entries .

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